molecular formula C12H8N2O B607933 1-Hydroxyphenazine CAS No. 528-71-2

1-Hydroxyphenazine

Cat. No. B607933
CAS RN: 528-71-2
M. Wt: 196.209
InChI Key: SVRNCBGWUMMBQB-UHFFFAOYSA-N
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Patent
US08535511B2

Procedure details

Scheme 6 illustrates the synthesis of N-ethyl phenazine 1-hydroxybutyl methyl ether. The phenazine ether (21) is prepared by the alkylation of the 1-hydroxyphenazine (1) with 4-methoxybutylbromide (Aldrich Chemical Company, USA) to give phenazine derivative (21). N-ethyl phenazine (22) is prepared by reaction of compound (21) with diethyl sulfate in the presence of potassium carbonate.
[Compound]
Name
N-ethyl phenazine 1-hydroxybutyl methyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([N:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.[CH3:16][O:17][CH2:18][CH2:19]CCBr>>[CH:12]1[C:13]2[C:8](=[N:7][C:6]3[C:15]([N:14]=2)=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH:9]=[CH:10][CH:11]=1.[CH:12]1[C:13]2[C:8](=[N:7][C:6]3[C:15]([N:14]=2)=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH:9]=[CH:10][CH:11]=1.[CH3:19][CH2:18][O:17][CH2:16][CH3:2] |f:3.4|

Inputs

Step One
Name
N-ethyl phenazine 1-hydroxybutyl methyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC2=NC3=CC=CC=C3N=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12.CCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.